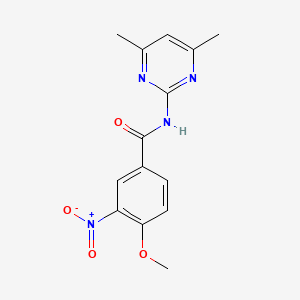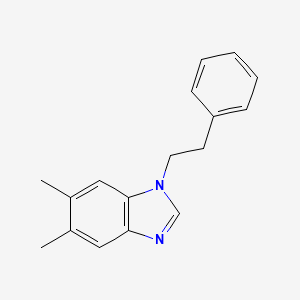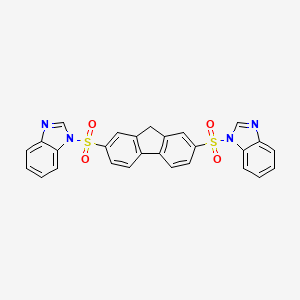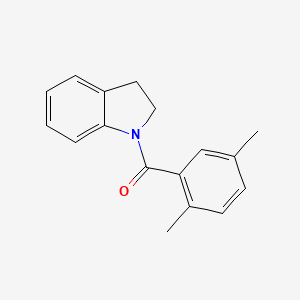
N-(3-acetylphenyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-azepanecarboxamide, also known as APAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. APAC belongs to the class of compounds known as azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-azepanecarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have potent analgesic and anticonvulsant effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity against some types of cancer cells, suggesting that it may have potential applications in cancer research.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-1-azepanecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors in the central nervous system. N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity at GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have potent analgesic and anticonvulsant effects, as well as anti-inflammatory and antipyretic effects. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to have activity against some types of cancer cells, suggesting that it may have potential applications in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-acetylphenyl)-1-azepanecarboxamide is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. Additionally, N-(3-acetylphenyl)-1-azepanecarboxamide has been shown to be relatively stable and easy to synthesize, making it a convenient compound for use in research. However, one limitation of N-(3-acetylphenyl)-1-azepanecarboxamide is that its mechanism of action is not fully understood, which may limit its potential applications in some areas of research.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-1-azepanecarboxamide. One area of interest is the development of new pain medications based on the structure of N-(3-acetylphenyl)-1-azepanecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-1-azepanecarboxamide and its potential applications in cancer research. Finally, the synthesis of new derivatives of N-(3-acetylphenyl)-1-azepanecarboxamide may lead to the discovery of compounds with improved pharmacological properties.
Méthodes De Synthèse
N-(3-acetylphenyl)-1-azepanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-acetylphenyl isocyanate with 1-aminocycloheptanecarboxylic acid or the reaction of 3-acetylphenyl isocyanate with 1-aminocycloheptane. The resulting compound is then purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)13-7-6-8-14(11-13)16-15(19)17-9-4-2-3-5-10-17/h6-8,11H,2-5,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCIYWPJXPVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)








![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)
